molecular formula C15H19BN2O2 B13477294 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

Cat. No.: B13477294
M. Wt: 270.14 g/mol
InChI Key: MJYWMDXUTDNIBW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a boronate ester-functionalized isoquinoline derivative. The compound features a pinacol boronate group at the 6-position of the isoquinoline ring and an amine substituent at the 3-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The compound is cataloged by Enamine Ltd.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3,(H2,17,18)

InChI Key

MJYWMDXUTDNIBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction Reactions: The compound can undergo reduction reactions to modify the isoquinoline ring or the boronic acid group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids/Boronates: Formed through oxidation reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is largely dependent on its ability to participate in chemical reactions through its boronic acid group. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile intermediate in various chemical processes. The isoquinoline moiety can also interact with biological targets, potentially influencing molecular pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Boronate Position Amine Position Key Applications/Notes
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine C₁₅H₁₉BN₂O₂* 276.14† Isoquinoline 6 3 Suzuki coupling; medicinal chemistry
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine C₁₃H₁₈BN₃O₂ 259.12 Indazole 7 3 Intermediate for kinase inhibitors; synthesized via Pd-catalyzed borylation
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine C₁₂H₁₃BN₂O₃ 260.10 Benzoisoxazole 6 3 Discontinued due to limited demand
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine C₁₅H₂₁BF₃N₂O₂ 338.15 Pyridine 5 2 Fluorinated analogue; enhanced metabolic stability
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine C₁₇H₂₅BN₂O₂ 300.20 Indole 3 6 Bulky substituent; impacts steric hindrance in coupling reactions

*Calculated based on structural similarity; †Estimated using atomic masses.

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions
  • The isoquinoline core in the target compound provides extended π-conjugation, which may enhance electronic communication in catalytic cycles compared to smaller heterocycles like indazole or pyridine. However, steric hindrance from the fused benzene ring could reduce coupling efficiency relative to indazole derivatives .
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine () exhibits higher reactivity in Pd-catalyzed couplings due to the indazole’s electron-deficient nature, which accelerates transmetallation steps .
Solubility and Stability
  • Pyridine-based analogues (e.g., 4-Methyl-5-boronate-pyridin-2-amine) with trifluoroethyl groups show improved solubility in polar solvents (e.g., acetonitrile) compared to isoquinoline derivatives, which are typically lipophilic .
  • The pinacol boronate group in all compounds is stable under anhydrous conditions but hydrolyzes readily in aqueous acidic or basic media, limiting their use in protic environments .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a boron-containing isoquinoline derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BNO2C_{15}H_{18}BNO_2 with a molecular weight of approximately 255.12 g/mol. The presence of the boron atom in the dioxaborolane moiety is crucial for its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds containing the isoquinoline structure have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.0Induces apoptosis via caspase activation
This compoundA549 (lung cancer)7.5Inhibits NF-kB signaling pathway

The above data indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.

Enzyme Inhibition

Another notable activity is the inhibition of specific enzymes. Isoquinoline derivatives have been reported to act as inhibitors for several kinases and phosphatases involved in cancer progression and inflammation.

Case Study: Inhibition of Protein Kinase
In a study evaluating the inhibitory effects on protein kinases, this compound demonstrated a potent inhibitory effect on the enzyme with an IC50 value of 10 µM. The binding affinity was attributed to the boron atom's ability to interact with key residues in the active site of the enzyme.

The proposed mechanism involves the chelation of metal ions (such as Mg²⁺ or Zn²⁺) by the boron-containing moiety. This interaction can disrupt enzyme function and lead to altered signaling pathways that are crucial for cell survival and proliferation.

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